2-Bromo-3-nitrobenzoic acid;ethane
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Overview
Description
2-Bromo-3-nitrobenzoic acid is an organic compound with the molecular formula C7H4BrNO4 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the second position and a nitro group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3-nitrobenzoic acid can be synthesized through a multi-step process involving the nitration and bromination of benzoic acid derivatives. One common method involves the nitration of benzoic acid to form 3-nitrobenzoic acid, followed by bromination to introduce the bromine atom at the second position. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-3-nitrobenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve recrystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-nitrobenzoic acid undergoes various types of chemical reactions, including:
Electrophilic Substitution: The nitro group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic substitution.
Coupling Reactions: The bromine atom can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Bromination: Bromine or N-bromosuccinimide (NBS) with a catalyst.
Reduction: Iron powder and hydrochloric acid or catalytic hydrogenation.
Coupling: Palladium catalysts and boronic acids
Major Products Formed
Reduction: 2-Bromo-3-aminobenzoic acid.
Coupling: Various substituted benzoic acids depending on the boronic acid used.
Scientific Research Applications
2-Bromo-3-nitrobenzoic acid is utilized in several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-3-nitrobenzoic acid in chemical reactions involves the electron-withdrawing effects of the nitro group and the reactivity of the bromine atom. The nitro group stabilizes intermediates in electrophilic substitution reactions, while the bromine atom can participate in cross-coupling reactions. These properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-nitrobenzoic acid: Similar structure but with the nitro group at the fourth position.
2-Fluoro-3-nitrobenzoic acid: Fluorine atom instead of bromine.
3-Nitrobenzoic acid: Lacks the bromine atom.
Uniqueness
2-Bromo-3-nitrobenzoic acid is unique due to the specific positioning of the bromine and nitro groups, which confer distinct reactivity patterns. The combination of these substituents allows for selective functionalization and the formation of diverse derivatives .
Properties
Molecular Formula |
C9H10BrNO4 |
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Molecular Weight |
276.08 g/mol |
IUPAC Name |
2-bromo-3-nitrobenzoic acid;ethane |
InChI |
InChI=1S/C7H4BrNO4.C2H6/c8-6-4(7(10)11)2-1-3-5(6)9(12)13;1-2/h1-3H,(H,10,11);1-2H3 |
InChI Key |
ZLZXPFUNDUBWPE-UHFFFAOYSA-N |
Canonical SMILES |
CC.C1=CC(=C(C(=C1)[N+](=O)[O-])Br)C(=O)O |
Origin of Product |
United States |
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